7-amino-2-benzyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile
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Overview
Description
7-amino-2-benzyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings. It has garnered significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .
Preparation Methods
The synthesis of 7-amino-2-benzyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalytic processes and controlled reaction conditions .
Chemical Reactions Analysis
7-amino-2-benzyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazolo[1,5-a]pyrimidine core.
Substitution: It can undergo nucleophilic substitution reactions, where different substituents can be introduced at various positions on the ring structure
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It serves as a valuable scaffold for the synthesis of novel compounds with diverse biological activities.
Biology: This compound has shown promising results in inhibiting certain enzymes and proteins, making it a potential candidate for drug development.
Mechanism of Action
The mechanism of action of 7-amino-2-benzyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells . The pathways involved in its mechanism of action include the alteration of cell cycle progression and the induction of programmed cell death .
Comparison with Similar Compounds
7-amino-2-benzyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
7-amino-2-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile: Similar in structure but lacks the benzyl group, which may affect its biological activity.
3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine:
5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Another derivative with different functional groups that impact its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
7-amino-2-benzyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5/c21-12-16-13-23-20-18(15-9-5-2-6-10-15)17(24-25(20)19(16)22)11-14-7-3-1-4-8-14/h1-10,13H,11,22H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGVPSJSVCKBGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN3C(=C(C=NC3=C2C4=CC=CC=C4)C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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